![molecular formula C17H13N5O B12530525 4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol CAS No. 835916-92-2](/img/structure/B12530525.png)
4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “CID 11381132” is a chemical entity with specific properties and applications. It is essential to understand its synthesis, reactions, and applications to appreciate its significance in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of chemical compounds like CID 11381132 typically involves large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and the use of catalysts to enhance reaction rates and yields. The exact methods for CID 11381132 would depend on its chemical structure and desired purity.
化学反応の分析
Types of Reactions
CID 11381132, like many organic compounds, can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the gain of electrons and can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in a molecule with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Halogens (chlorine, bromine), nucleophiles (hydroxide, cyanide), and appropriate solvents (water, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific structure of CID 11381132. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
CID 11381132 has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of CID 11381132 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, such as enzyme inhibition, receptor modulation, or alteration of cellular processes. The exact mechanism would depend on the compound’s structure and the biological system in which it is studied.
類似化合物との比較
Similar Compounds
- Aspirin (CID 2244)
- Salicylsalicylic acid (CID 5161)
- Indomethacin (CID 3715)
- Sulindac (CID 1548887)
Uniqueness
CID 11381132 may possess unique properties that differentiate it from similar compounds, such as specific binding affinities, reaction rates, or biological activities. These unique characteristics can make it valuable for particular applications or research areas.
Conclusion
CID 11381132 is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its role and utility in scientific research and industrial processes.
特性
CAS番号 |
835916-92-2 |
|---|---|
分子式 |
C17H13N5O |
分子量 |
303.32 g/mol |
IUPAC名 |
4-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol |
InChI |
InChI=1S/C17H13N5O/c23-14-8-6-12(7-9-14)10-16-19-20-17-18-11-15(21-22(16)17)13-4-2-1-3-5-13/h1-9,11,23H,10H2 |
InChIキー |
KJLXDZHLCUBLIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3N=C2)CC4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)
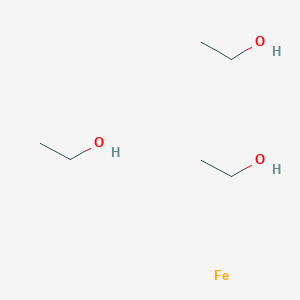
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl-](/img/structure/B12530454.png)
![Acetic acid, [(diphenylphosphino)oxy]-, methyl ester](/img/structure/B12530457.png)
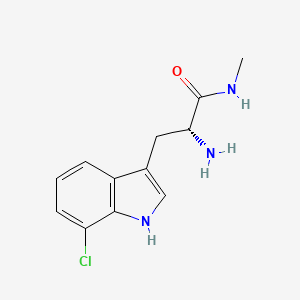
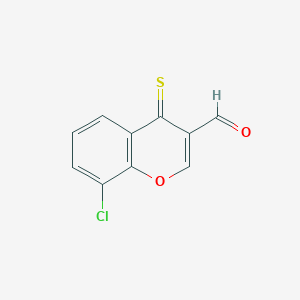
![(2S)-2-[(Benzyloxy)methyl]-1-(methanesulfonyl)piperazine](/img/structure/B12530488.png)


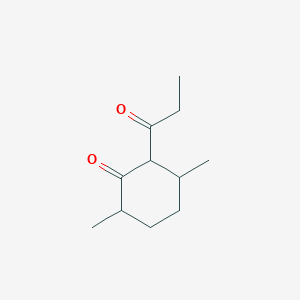
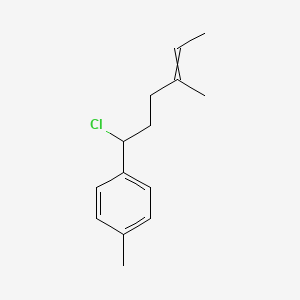
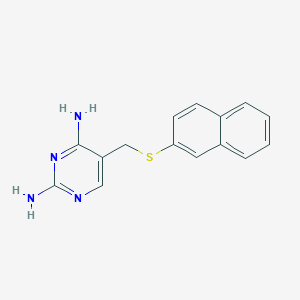
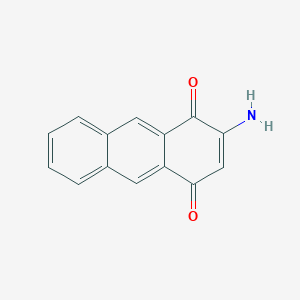
![1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene](/img/structure/B12530517.png)
